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Compound of Interest

Compound Name: (8-Methylquinolin-4-yl)boronic acid

Cat. No.: B7955916

Get Quote

Executive Summary & Chemical Identity
(8-Methylquinolin-4-yl)boronic acid is a functionalized heteroarylboronic acid serving as a

critical intermediate in the synthesis of biaryl scaffolds for drug discovery. It combines the

lipophilic, sterically defined 8-methylquinoline core with a reactive boronic acid handle at the C4

position, enabling palladium-catalyzed cross-coupling reactions.
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Property Detail

IUPAC Name (8-Methylquinolin-4-yl)boronic acid

Molecular Formula C₁₀H₁₀BNO₂

Molecular Weight 187.00 g/mol

Core Scaffold Quinoline (Benzopyridine)

Key Substituents
Methyl (-CH₃) at C8; Boronic Acid [-B(OH)₂] at

C4

Electronic Character
Electron-deficient heteroaromatic ring; Lewis

acidic boron center

Solubility
Soluble in DMSO, DMF, MeOH; sparingly

soluble in water

Stability
Prone to dehydration (boroxine formation);

susceptible to protodeboronation

Structural Visualization
The following diagram illustrates the numbering scheme and steric environment. The 8-methyl

group exerts steric influence near the quinoline nitrogen (N1), modulating pKa and metal

binding, while the C4-boronic acid projects into the "bay" region relative to C5, accessible for

catalysis.
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Caption: Structural connectivity of (8-Methylquinolin-4-yl)boronic acid highlighting the C4

reactive center and C8 steric modulator.

Synthesis Protocol
Direct commercial availability of the boronic acid is often limited due to stability issues

(protodeboronation). The standard research protocol involves a 3-step synthesis starting from

2-methylaniline, utilizing the Gould-Jacobs reaction followed by Miyaura Borylation.

Step-by-Step Methodology
Phase 1: Construction of the Quinoline Core (Gould-Jacobs)
Objective: Synthesize 8-methylquinolin-4(1H)-one.

Condensation: React 2-methylaniline (1.0 eq) with diethyl ethoxymethylenemalonate

(EMME) (1.1 eq) at 100°C for 2 hours.

Mechanism:[1][2][3][4] Addition-elimination yields the anilinoacrylate intermediate.

Cyclization: Add the intermediate to boiling diphenyl ether (~250°C) for 30 minutes.

Critical Control: High temperature is required for intramolecular thermal cyclization.
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Isolation: Cool and dilute with hexane to precipitate 8-methylquinolin-4-ol (tautomer of the

quinolone).

Phase 2: Activation (Halogenation)
Objective: Convert the 4-hydroxy group to a 4-bromo leaving group.

Reagents: Suspend 8-methylquinolin-4-ol in toluene. Add POBr₃ (1.5 eq) carefully.

Reaction: Reflux (110°C) for 3 hours.

Safety: POBr₃ generates HBr fumes; use a scrubber.

Workup: Quench with ice water, neutralize with NaHCO₃, and extract with DCM. Yields 4-

bromo-8-methylquinoline.

Phase 3: Miyaura Borylation
Objective: Install the boronate ester (and subsequent hydrolysis).

Catalyst System: Pd(dppf)Cl₂·DCM (3 mol%).

Reagents: 4-bromo-8-methylquinoline (1.0 eq), Bis(pinacolato)diboron (B₂pin₂) (1.1 eq),

KOAc (3.0 eq).

Solvent: Anhydrous 1,4-Dioxane.

Conditions: Degas (N₂ sparge) and heat at 90°C for 4-12 hours.

Hydrolysis (Optional): To isolate the free boronic acid, treat the pinacol ester with

NaIO₄/NH₄OAc in Acetone/Water. Note: Most medicinal chemistry workflows use the pinacol

ester directly.

Synthesis Workflow Diagram
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Caption: Retrosynthetic pathway from aniline precursor to the target boronic acid.
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Applications in Drug Discovery
The (8-methylquinolin-4-yl) moiety acts as a privileged scaffold in medicinal chemistry,

particularly for modulating G-protein coupled receptors (GPCRs) and kinases.

Primary Application: Suzuki-Miyaura Coupling
This boronic acid is the nucleophilic partner in Palladium-catalyzed cross-couplings to form

Biaryl or Heterobiaryl systems.

Mechanism: The basic conditions activate the boron species (forming a boronate 'ate'

complex), facilitating transmetallation onto the Oxidative Addition complex (Ar-Pd-X).

Steric Challenge: The 8-methyl group does not significantly hinder the C4 coupling site

(unlike an 8-boronic acid), but it increases the lipophilicity of the final product.

Stability Warning: Heterocyclic boronic acids, especially 4-quinolyl species, can undergo

protodeboronation (loss of boron, replaced by H) under prolonged heating in aqueous base.

Mitigation: Use anhydrous bases (e.g., K₃PO₄) or non-aqueous conditions (e.g.,

DMF/CsF) if yields are low.

Medicinal Chemistry Targets
Literature analysis links this scaffold to several therapeutic classes:

GPR40 Agonists (Antidiabetic): Substituted quinoline-4-yl derivatives are potent agonists for

the Free Fatty Acid Receptor 1 (GPR40), used in treating Type 2 Diabetes [1]. The 8-methyl

group often improves hydrophobic packing in the receptor binding pocket.

Kinase Inhibitors: The quinoline core mimics the adenosine ring of ATP. The 4-position

substitution allows vectoring into the solvent-exposed region or deep hydrophobic pockets of

kinases [2].

LXR Modulators: Used in cardiovascular disease research to regulate cholesterol transport

[3].

Catalytic Cycle Visualization
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Caption: Suzuki-Miyaura catalytic cycle utilizing the quinoline boronic acid as the nucleophile.

Handling & Stability Guide
Storage:

Hygroscopic: Boronic acids readily absorb water. Store in a desiccator at 4°C.

Boroxine Equilibrium: Upon drying or storage, 3 molecules of boronic acid may dehydrate to

form a cyclic boroxine trimer. This is reversible; the trimer hydrolyzes back to the acid under

aqueous reaction conditions.

Analysis: ¹H NMR in DMSO-d₆ often shows broad OH peaks or multiple species due to the

acid/boroxine equilibrium. This is not necessarily an impurity.

Quality Control:
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HPLC: Use low pH buffers (0.1% Formic Acid) to suppress ionization and prevent peak

tailing of the basic quinoline nitrogen.

MS: Expect [M+H]⁺ = 188.[5]0. Note that boronic acids often show esterified adducts if

MeOH is used as the solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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